molecular formula C10H15Cl2N3O B1383337 3-amino-6-(dimethylamino)-2,3-dihydro-1H-indol-2-one dihydrochloride CAS No. 1786215-06-2

3-amino-6-(dimethylamino)-2,3-dihydro-1H-indol-2-one dihydrochloride

Cat. No.: B1383337
CAS No.: 1786215-06-2
M. Wt: 264.15 g/mol
InChI Key: REUDWPSZPQVIEF-UHFFFAOYSA-N
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Description

3-amino-6-(dimethylamino)-2,3-dihydro-1H-indol-2-one dihydrochloride is a synthetic organic compound that belongs to the class of indole derivatives. This compound is characterized by the presence of an amino group at the third position and a dimethylamino group at the sixth position of the indole ring. It is commonly used in various scientific research applications due to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-6-(dimethylamino)-2,3-dihydro-1H-indol-2-one dihydrochloride typically involves the following steps:

    Formation of the Indole Ring: The indole ring can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Introduction of Amino Groups: The amino group at the third position can be introduced through nitration followed by reduction. The dimethylamino group at the sixth position can be introduced through a nucleophilic substitution reaction using dimethylamine.

    Formation of the Dihydro-1H-indol-2-one: The final step involves the cyclization of the intermediate compound to form the dihydro-1H-indol-2-one structure.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-amino-6-(dimethylamino)-2,3-dihydro-1H-indol-2-one dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can convert the compound into its fully reduced form.

    Substitution: The amino groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.

Major Products

The major products formed from these reactions include various substituted indole derivatives, quinones, and fully reduced indole compounds.

Scientific Research Applications

3-amino-6-(dimethylamino)-2,3-dihydro-1H-indol-2-one dihydrochloride has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: It is investigated for its potential therapeutic applications in the treatment of various diseases.

    Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-amino-6-(dimethylamino)-2,3-dihydro-1H-indol-2-one dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-amino-6-methoxy-2,3-dihydro-1H-indol-2-one: Similar structure but with a methoxy group instead of a dimethylamino group.

    3-amino-6-hydroxy-2,3-dihydro-1H-indol-2-one: Similar structure but with a hydroxy group instead of a dimethylamino group.

    3-amino-6-ethylamino-2,3-dihydro-1H-indol-2-one: Similar structure but with an ethylamino group instead of a dimethylamino group.

Uniqueness

The presence of the dimethylamino group at the sixth position of the indole ring makes 3-amino-6-(dimethylamino)-2,3-dihydro-1H-indol-2-one dihydrochloride unique. This structural feature imparts specific chemical and biological properties to the compound, distinguishing it from other similar compounds.

Properties

IUPAC Name

3-amino-6-(dimethylamino)-1,3-dihydroindol-2-one;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O.2ClH/c1-13(2)6-3-4-7-8(5-6)12-10(14)9(7)11;;/h3-5,9H,11H2,1-2H3,(H,12,14);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REUDWPSZPQVIEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC2=C(C=C1)C(C(=O)N2)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-amino-6-(dimethylamino)-2,3-dihydro-1H-indol-2-one dihydrochloride
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3-amino-6-(dimethylamino)-2,3-dihydro-1H-indol-2-one dihydrochloride
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3-amino-6-(dimethylamino)-2,3-dihydro-1H-indol-2-one dihydrochloride
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3-amino-6-(dimethylamino)-2,3-dihydro-1H-indol-2-one dihydrochloride
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3-amino-6-(dimethylamino)-2,3-dihydro-1H-indol-2-one dihydrochloride
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3-amino-6-(dimethylamino)-2,3-dihydro-1H-indol-2-one dihydrochloride

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